molecular formula C12H14INO4 B286282 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene

1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene

Cat. No. B286282
M. Wt: 363.15 g/mol
InChI Key: ZCYSHHFOMHKBJA-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene, also known as INPPOB, is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. INPPOB is a nitroalkene derivative of propoxybenzene, and its unique chemical structure makes it a promising candidate for use in various scientific applications.

Mechanism of Action

The mechanism of action of 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene is not fully understood. However, studies have shown that 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene can act as a Michael acceptor, which means that it can react with nucleophiles such as thiols and amines. This property makes 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene a promising candidate for use in various chemical reactions.
Biochemical and Physiological Effects:
1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene has been shown to exhibit various biochemical and physiological effects. Studies have shown that 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene can inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for use in cancer treatment. 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene has also been shown to exhibit anti-inflammatory and antioxidant properties, which makes it a potential candidate for use in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various chemical reactions. However, one of the main limitations of using 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene is its high toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research involving 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene. One potential direction is the development of new synthetic methods for the production of 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene and its derivatives. Another potential direction is the study of the mechanism of action of 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene and its potential applications in the treatment of various diseases. Additionally, the use of 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene in the development of new materials and technologies is an area of potential future research.

Synthesis Methods

The synthesis of 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene involves the reaction of 1-iodo-3-methoxy-5-(2-nitrovinyl)-2-bromo-4-propoxybenzene with potassium iodide in the presence of copper powder and N,N-dimethylformamide. This reaction results in the formation of 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene, which can be purified through recrystallization.

Scientific Research Applications

1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene has been studied for its potential applications in various scientific fields. One of the most promising applications of 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene is in the field of organic synthesis. 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

Molecular Formula

C12H14INO4

Molecular Weight

363.15 g/mol

IUPAC Name

1-iodo-3-methoxy-5-[(Z)-2-nitroethenyl]-2-propoxybenzene

InChI

InChI=1S/C12H14INO4/c1-3-6-18-12-10(13)7-9(4-5-14(15)16)8-11(12)17-2/h4-5,7-8H,3,6H2,1-2H3/b5-4-

InChI Key

ZCYSHHFOMHKBJA-PLNGDYQASA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1I)/C=C\[N+](=O)[O-])OC

SMILES

CCCOC1=C(C=C(C=C1I)C=C[N+](=O)[O-])OC

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C=C[N+](=O)[O-])OC

Origin of Product

United States

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